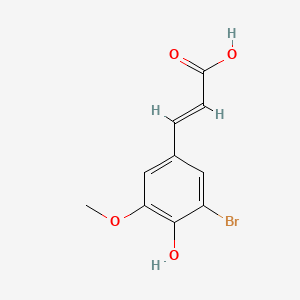

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBVBJQUJJKRGF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6948-33-0, 948051-10-3 | |

| Record name | 6948-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid typically involves the bromination of 4-hydroxy-5-methoxybenzaldehyde followed by a Knoevenagel condensation reaction with malonic acid. The reaction conditions generally include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the condensation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form a quinone derivative.

Reduction: The carbon-carbon double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Saturated carboxylic acids.

Substitution: Amino or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid serves as a building block in organic synthesis for more complex molecules. Its unique functional groups enable various chemical reactions, including:

- Oxidation: Converts the hydroxyl group to quinone derivatives.

- Reduction: Saturates the carbon-carbon double bond.

- Substitution: The bromine can be replaced by nucleophiles like amines or thiols.

Biology

The compound exhibits significant biological activities:

- Antioxidant Activity: It scavenges free radicals, protecting cells from oxidative damage.

- Antimicrobial Properties: Demonstrated effectiveness against various bacterial strains.

- Anticancer Potential: In vitro studies indicate inhibition of cancer cell growth.

Medicine

Research is ongoing to explore its therapeutic applications:

- Potential treatment for cancer and inflammatory diseases.

- Investigated for its role in developing novel drugs due to its bioactive properties.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules:

Mechanisms of Action:

- The hydroxyl and methoxy groups enhance antioxidant activity.

- The bromine atom increases reactivity towards proteins and nucleic acids, modulating cellular pathways.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 180 |

| MDA-MB-231 | 3100 |

| A549 | 370 |

| HT-29 | >1000 |

| MCF-7 | >1000 |

Results indicated significant inhibition of cell growth in a dose-dependent manner, particularly in HeLa cells, suggesting its potential as a lead compound for anticancer therapy.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results showed notable inhibition zones in cultures treated with the compound, highlighting its potential as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the phenyl ring contribute to its antioxidant activity by scavenging free radicals. The bromine atom can enhance the compound’s reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various cellular pathways, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

(E)-2-(4-Methanesulfonylphenyl)-3-(3-bromo-4-hydroxyphenyl)acrylic Acid (C1)

This compound (C1) shares the 3-bromo-4-hydroxyphenyl moiety but replaces the 5-methoxy group with a methanesulfonyl (-SO₂Me) substituent. Key differences include:

3-(3-Chloro-5-fluorophenyl)acrylic Acid

This analogue replaces bromine with chlorine and fluorine at the 3- and 5-positions, respectively. Halogen substitution alters electronic properties:

- Electron-Withdrawing Effects : The combined Cl/F substituents increase electrophilicity compared to the bromine-methoxy-hydroxyl system .

- Applications : Used in synthesizing agrochemicals and pharmaceuticals due to enhanced stability .

Positional Isomers and Chain-Modified Analogues

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Structure : Features a shorter acetic acid chain and lacks the 5-methoxy and 4-hydroxy groups.

- Crystallography : X-ray analysis reveals a dihedral angle of 78.15° between the phenyl ring and acetic acid group, contrasting with the planar acrylic acid chain in the target compound .

- Applications : Key intermediate in synthesizing natural products like Combretastatin A-4 .

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

- Structure: Contains a ketone group and a conjugated enoic acid chain.

Functional Group Comparisons

Caffeic Acid (3,4-Dihydroxycinnamic Acid)

- Structure : Lacks bromine and methoxy groups but has 3,4-dihydroxy substituents.

- Biological Activity: Known for antioxidant properties, whereas bromine and methoxy groups in the target compound may enhance lipophilicity and alter bioactivity .

Comparative Data Table

Actividad Biológica

3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bromine atom, hydroxyl group, and methoxy group attached to a phenyl ring, contributing to its unique reactivity and biological interactions. The presence of these functional groups enhances its potential as an antioxidant and antimicrobial agent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl and methoxy groups facilitate antioxidant activity by scavenging free radicals, while the bromine atom increases reactivity towards proteins and nucleic acids. This interaction can modulate several cellular pathways, leading to therapeutic effects in various diseases, including cancer and inflammatory conditions.

1. Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals helps mitigate cellular damage associated with various diseases.

2. Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

3. Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, it has shown promising results against human cell lines such as HeLa and MDA-MB-231, with IC50 values indicating effective antiproliferative activity . The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 180 |

| MDA-MB-231 | 3100 |

| A549 | 370 |

| HT-29 | >1000 |

| MCF-7 | >1000 |

These findings suggest that structural modifications can enhance the compound's potency against specific cancer types.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound on a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in HeLa cells, where it exhibited an IC50 value of 180 µM. This suggests that the compound could serve as a lead in developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results showed notable inhibition zones in cultures treated with the compound, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid?

The synthesis of this compound requires careful consideration of regioselectivity due to the bromo, hydroxy, and methoxy substituents. A multi-step approach is often employed:

- Step 1 : Bromination and protection of phenolic groups to prevent undesired side reactions (e.g., using acetyl or tert-butyldimethylsilyl protecting groups).

- Step 2 : Methoxylation via nucleophilic substitution or Ullmann coupling under controlled conditions.

- Step 3 : Acrylic acid formation through Heck coupling or Knoevenagel condensation, followed by deprotection.

Q. Characterization :

Q. How do the functional groups in this compound influence its reactivity?

The compound’s reactivity is governed by:

- Bromo group : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) but may require palladium catalysts.

- Hydroxy group : Acts as a hydrogen-bond donor, influencing solubility and intermolecular interactions. It can be deprotonated under basic conditions for alkylation.

- Methoxy group : Electron-donating effects stabilize adjacent electrophilic centers, directing electrophilic substitution.

- Acrylic acid moiety : Enables conjugation for Diels-Alder reactions or polymerization.

Methodological Tip : Use DFT calculations to predict reaction sites and optimize conditions for selective modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes for reactions involving this compound?

Discrepancies often arise from oversimplified computational models. To address this:

- Validate Parameters : Refine quantum chemical calculations (e.g., solvent effects, dispersion corrections) using experimental data from analogous systems.

- Iterative Testing : Use high-throughput screening to test multiple conditions (e.g., catalysts, temperatures) and feed results back into computational models.

- Error Analysis : Quantify uncertainties in both computational (e.g., basis set limitations) and experimental (e.g., purity) data .

Q. What experimental design strategies are effective for studying the compound’s stability under varying environmental conditions?

A factorial design is recommended to assess interactions between variables:

- Factors : pH (3–9), temperature (25–60°C), light exposure, and oxygen levels.

- Response Variables : Degradation rate (measured via UV-Vis kinetics), byproduct formation (HPLC-MS), and structural integrity (FTIR).

- Optimization : Apply response surface methodology (RSM) to identify critical degradation pathways and establish storage protocols .

Q. Which advanced analytical techniques are suitable for identifying and quantifying byproducts in complex reaction mixtures?

- LC-QTOF-MS : Provides high-resolution mass data for unknown byproducts, enabling structural elucidation.

- GC-MS with Derivatization : Volatilize polar intermediates (e.g., silylation of hydroxy groups).

- In-situ NMR : Monitor real-time reaction progress and detect transient intermediates.

- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate byproduct profiles with reaction conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.